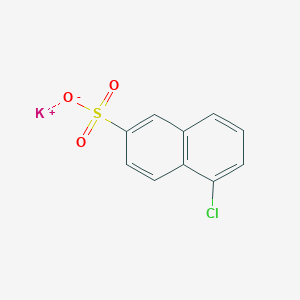
5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt
Descripción general
Descripción
5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt is an organic compound derived from naphthalene sulfonic acid. It is characterized by the presence of a chlorine atom at the fifth position and a sulfonic acid group at the second position of the naphthalene ring, with potassium as the counterion. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt typically involves the sulfonation of 5-chloronaphthalene. The process begins with the chlorination of naphthalene to introduce the chlorine atom at the fifth position. This is followed by sulfonation using sulfuric acid or oleum to introduce the sulfonic acid group at the second position. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination and sulfonation processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The final product is purified through crystallization or filtration to obtain the desired compound in high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the sulfonic acid group can lead to the formation of corresponding sulfinic or sulfenic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-substituted naphthalene-2-sulfonic acids.
Oxidation Products: Various oxidized derivatives of the naphthalene ring.
Reduction Products: Sulfinic or sulfenic acid derivatives.
Aplicaciones Científicas De Investigación
5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
5-Bromonaphthalene-2-sulfonic Acid, Potassium Salt: Similar structure but with a bromine atom instead of chlorine.
5-Iodonaphthalene-2-sulfonic Acid, Potassium Salt: Contains an iodine atom in place of chlorine.
5-Fluoronaphthalene-2-sulfonic Acid, Potassium Salt: Features a fluorine atom instead of chlorine.
Uniqueness: 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interaction with other molecules, making it distinct from its bromine, iodine, and fluorine analogs.
Propiedades
IUPAC Name |
potassium;5-chloronaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S.K/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6H,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLSQNBMQRBRPH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)Cl.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClKO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403943 | |
| Record name | 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024267-23-9 | |
| Record name | 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


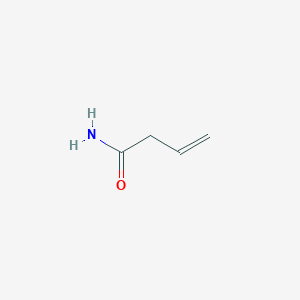
![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)
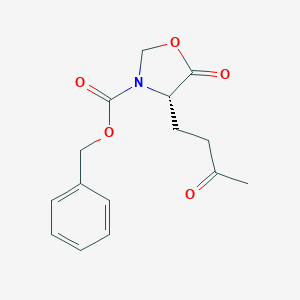


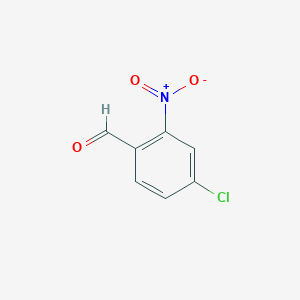
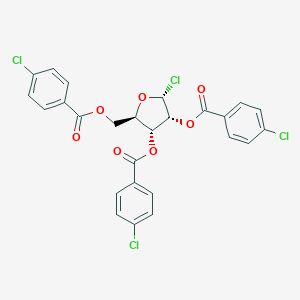




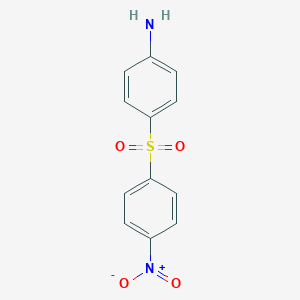

![5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15780.png)
